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Get Quote

Introduction & Medicinal Utility

6-Bromo-N-methylpyridazin-4-amine is a high-value "scaffold-linker-functional" block used
primarily in the discovery of kinase inhibitors (e.g., JAK, SYK, MAPK pathways) and GPCR
ligands. Its structural uniqueness lies in the pyridazine (1,2-diazine) core, which offers distinct
physicochemical properties compared to the ubiquitous pyridine or pyrimidine scaffolds.

Key Structural Features:

e 4-Methylamino Group: Acts as a critical Hydrogen Bond Donor (HBD) for the "hinge region”
in kinase ATP-binding pockets. The N-methyl group can improve solubility and metabolic
stability compared to a primary amine.

» 6-Bromo Substituent: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig), allowing the attachment of "tail" groups that extend into the
solvent-exposed front or hydrophobic back-pockets of enzymes.

o Pyridazine Core: The adjacent nitrogen atoms (N1-N2) lower the LUMO energy, making the
ring electron-deficient. This enhances the acidity of the NH proton and influences the
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electronics of attached aryl rings.

Chemical Properties & Stability

Property Description

Molecular Formula CsHeBrNs

Molecular Weight 188.03 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH; Moderate in

Solubility )
DCM; Low in Water.

~3.5 (Pyridazine N), ~12 (Amine NH - weak

pKa (Calculated) .
acid)

Storage 2-8°C, inert atmosphere (Ar/Nz). Hygroscopic.

- Stable to air/moisture for short periods. Avoid
Stability o
strong oxidizers.

Handling Precaution: Pyridazines are electron-deficient and can be prone to nucleophilic attack
at the C3/C6 positions. However, the amino group at C4 donates electron density, stabilizing
the ring against degradation.

Synthetic Protocol: Preparation of the Core

Note: Direct synthesis of the 6-bromo-4-amino isomer often requires navigating regioselectivity
issues common in 1,2-diazines. The most robust route utilizes 3,4,6-tribromopyridazine as the
starting material, exploiting the enhanced electrophilicity of the C4 position.

Workflow Diagram (Graphviz)
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Selective Hydrodehalogenation
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4-(Methylamino)-3,6-dibromopyridazine

Click to download full resolution via product page

Caption: Synthetic route emphasizing the regioselective SNAr at C4 followed by selective C3-
dehalogenation.

Step 1: Regioselective SNAr (Nucleophilic Aromatic
Substitution)

Reaction: 3,4,6-Tribromopyridazine + Methylamine
4-(Methylamino)-3,6-dibromopyridazine

Rationale: In polyhalogenated pyridazines, the C4 and C5 positions (beta to nitrogen) are
surprisingly reactive towards nucleophiles when activated by alpha-halogens. In non-polar
solvents (THF), substitution at C4 is favored over C3/C6.

Protocol:

e Setup: Charge a round-bottom flask with 3,4,6-tribromopyridazine (1.0 equiv) and anhydrous
THF (10 mL/g). Cool to 0°C.[1][2]

o Addition: Dropwise add Methylamine (2.0 M in THF, 2.2 equiv). A precipitate
(methylammonium bromide) will form.

e Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2—4 hours. Monitor
by TLC (EtOAc/Hexane 1:3). The product typically appears as a more polar spot.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b13011354/docs?utm_src=pdf-body-img#technical-application-note-6-bromo-n-methylpyridazin-4-amine
https://pdf.benchchem.com/85/Application_Notes_and_Protocols_for_the_Preparation_of_3_Amino_5_bromopyridine_Derivatives_in_Agrochemical_Research.pdf
https://eureka.patsnap.com/patent-CN107162963A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13011354?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Workup: Dilute with EtOAc, wash with water (2x) and brine (1x). Dry over Na2SOa4 and
concentrate.

 Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).
o Yield Expectation: 70-85%.

o Note: The regioisomer (3-methylamino) is a minor byproduct in THF but increases in polar
aprotic solvents like DMF.

Step 2: Selective Hydrodehalogenation
(Optional/Advanced)

If the 3-bromo substituent is not required for further functionalization, it must be removed to
yield the 6-bromo-4-amine target.

Protocol:

Setup: Dissolve the dibromo intermediate in MeOH. Add Pd/C (10% w/w) (5 mol%) and EtsN
(1.1 equiv).

» Reaction: Stir under Hz (1 atm, balloon).

o Critical Control: Monitor closely by LCMS. The C3-Br (ortho to amine) and C6-Br (para to
amine) have different reactivities. The C3-Br is often sterically hindered but electronically
activated. Stop the reaction immediately upon consumption of starting material to prevent
over-reduction to the des-bromo product.

 Alternative: Use catalytic hydrogen transfer (HCOONHa4) for milder control.

Application Protocols: Cross-Coupling

The 6-bromo position is an excellent handle for Suzuki-Miyaura coupling. The 4-amino group
does not generally require protection if standard bases (NazCOs, KsPQOa) are used, but
deprotonation can occur with strong bases (NaOtBu).

Standard Suzuki Coupling Protocol
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Objective: Couple an aryl boronic acid to the C6 position.

e Reagents:

[¢]

Substrate: 6-Bromo-N-methylpyridazin-4-amine (1.0 equiv).

[¢]

Boronic Acid: Ar-B(OH)z (1.2 equiv).

[e]

Catalyst: Pd(dppf)Cl2-DCM (5 mol%) or Pd(PPhs)a (5-10 mol%).

o

Base: 2M aq. Naz2COs (3.0 equiv).

[¢]

Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

e Procedure:

[e]

Degas solvents with N2/Ar for 15 minutes.

o

Combine substrate, boronic acid, and base in a microwave vial or pressure tube.

[¢]

Add catalyst under inert atmosphere.[3][4]

o

Heat to 90-100°C (oil bath) or 120°C (Microwave, 20 min).

[e]

Tip: Pyridazines can coordinate Pd. If conversion is low, switch to a highly active catalyst
system like XPhos Pd G3 or Pdz(dba)s/SPhos.

o Workup:

o Filter through Celite. Dilute with EtOAc/Water. Extract, dry (NazS0a4), and purify via flash
chromatography.

Troubleshooting & Expert Tips
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Issue Root Cause Solution

Use THF or Toluene (non-
Solvent polarity affects SNAr polar) to favor C4 substitution.
selectivity. Avoid DMF/DMSO unless

C3/C5 substitution is desired.

Regioisomer Mixtures

Increase catalyst loading (5-
o Pyridazine nitrogens 10%) or use bidentate ligands
Catalyst Poisoning ) )
coordinate to Pd. (dppf, Xantphos) that resist

displacement.

Use DCM/MeOH mixtures for
Low Solubili Planar stacking of pyridazine transfers. In reactions, DME or
ow Solubili
y rings. 1,4-Dioxane are superior to

Toluene.

Use stoichiometric formate
sources or poison the catalyst
(e.g., Lindlar) if selectivity is
Over-Reduction Hz removes both Br atoms. poor. Alternatively, keep the 3-
Br and use it as a blocking
group, removing it at the very

end of the synthesis.

References

» Regioselectivity in Pyridazine Substitution

o Title: "Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines."

o Source:Journal of Organic Chemistry (ACS).

o Context: Defines the rules for SNAr on polyhalogenated azines, establishing C4 selectivity
in non-polar solvents.

e Synthesis of Aminopyridazines
o Title: "Expeditive synthesis of 4-substituted 3-aminopyridazines."[5]

o Source:Synlett.
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o Context: Provides protocols for manipulating bromopyridazines and microwave-assisted
couplings.

¢ Medicinal Chemistry of Pyridazines

o Title: "Pyridazinic Bioisosteres with Potential Applic

o Source:MDPI Molecules.

o Context: Reviews the biological relevance of the pyridazine scaffold in kinase and GPCR
drug discovery.

¢ Kinase Inhibitor Design

o Title: "Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries."
o Source:Molecular Diversity.
o Context: lllustrates the "Scaffold-Linker-Functional Group" str

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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